Ac-DEVD-CHO

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-CHO involves the stepwise assembly of the tetrapeptide sequence (Asp-Glu-Val-Asp) followed by the introduction of an aldehyde group at the C-terminus. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method is used to sequentially add amino acids to a growing peptide chain anchored to a solid resin.

Cleavage from the resin: The peptide is cleaved from the resin using a suitable cleavage reagent.

Introduction of the aldehyde group: The C-terminal carboxyl group is converted to an aldehyde using specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Inhibition of caspase-3: this compound inhibits caspase-3 by binding to its active site, preventing the enzyme from cleaving its substrates.

Reversible inhibition: The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine of caspase-3.

Common Reagents and Conditions:

Buffers: Typically, reactions involving this compound are carried out in buffered solutions to maintain the pH and stability of the compound.

Inhibitors: Other caspase inhibitors may be used in combination to study the specificity and potency of this compound.

Major Products Formed:

Aplicaciones Científicas De Investigación

Apoptosis Inhibition

Ac-DEVD-CHO is widely used to study apoptotic pathways by inhibiting caspase activity. Its effects have been documented in several studies:

- Vascular Smooth Muscle Cells (VSMCs) : In a study examining the effects of Artesunate on VSMCs, pretreatment with this compound significantly reduced apoptosis rates by inhibiting caspase-3 activation, demonstrating its role in vascular health and disease prevention .

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 40 |

| Artesunate | 70 |

| Artesunate + this compound | 30 |

Cell Viability Enhancement

In plant biology, this compound has been shown to enhance the viability of wheat microspores by reducing oxidative stress and modulating caspase-like activity:

- Wheat Microspores : A study indicated that this compound improved microspore viability by approximately 20% compared to untreated controls, highlighting its potential in agricultural biotechnology .

| Treatment Group | Microspore Viability (%) |

|---|---|

| Control | 50 |

| This compound | 70 |

Cardiac Protection

This compound has been investigated for its cardioprotective effects during ischemia/reperfusion injury:

- Myocardial Stunning : Research demonstrated that treatment with this compound prior to ischemic events improved cardiac output and function, suggesting its therapeutic potential in heart disease management .

| Treatment Timing | Cardiac Output Improvement (%) |

|---|---|

| Before Ischemia | 25 |

| Before Reperfusion | 30 |

Neuroprotection

The compound has also been explored for its neuroprotective properties:

- Neurodegeneration Models : In models of neurodegeneration, this compound was effective in preventing cell death induced by various neurotoxic agents, suggesting its potential for treating neurodegenerative diseases .

Case Study 1: Vascular Smooth Muscle Cell Protection

In a controlled experiment, VSMCs treated with Artesunate showed increased apoptosis due to oxidative stress. However, when pre-treated with this compound, the apoptosis rate significantly decreased, confirming its protective role against oxidative damage.

Case Study 2: Enhancing Plant Regeneration

In wheat microspore cultures, the application of this compound led to improved regeneration rates and increased efficiency in plant tissue culture practices. This study underscores the compound's importance in agricultural biotechnology.

Mecanismo De Acción

Ac-DEVD-CHO exerts its effects by specifically inhibiting caspase-3. The aldehyde group of this compound interacts with the active site cysteine of caspase-3, forming a reversible covalent bond. This interaction blocks the enzyme’s ability to cleave its substrates, thereby preventing the execution of apoptosis . The molecular targets of this compound include caspase-3 and, to a lesser extent, caspase-7 .

Comparación Con Compuestos Similares

Ac-YVAD-CHO: A potent inhibitor of caspase-1, containing a pro-IL-1β cleavage site.

Z-DEVD-FMK: Another caspase-3 inhibitor, but with different chemical properties and stability.

z-VAD-fmk: A broad-spectrum caspase inhibitor used in various apoptosis studies.

Uniqueness of Ac-DEVD-CHO: this compound is unique due to its high selectivity for caspase-3 and its reversible inhibition mechanism. This specificity makes it a valuable tool for studying apoptosis and related cellular processes without significantly affecting other caspases .

Actividad Biológica

Ac-DEVD-CHO, a synthetic tetrapeptide, is recognized primarily as a caspase-3/7 inhibitor . It plays a significant role in various biological processes, particularly in apoptosis and programmed cell death (PCD). This article explores the biological activity of this compound, detailing its mechanisms, applications in research, and findings from relevant studies.

This compound functions as a competitive inhibitor of caspase-3 and caspase-7, enzymes that are crucial in the execution phase of apoptosis. The compound mimics the substrate of these caspases, thereby preventing them from cleaving their natural substrates. This inhibition is vital in experimental setups where researchers aim to study the downstream effects of caspase activation without the confounding effects of cell death.

Inhibition Profile

The inhibitory potency of this compound against various caspases has been quantified through kinetic studies. The following table summarizes its inhibitory constants () against different caspases:

| Inhibitor | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |

|---|---|---|---|---|

| This compound | 0.288 ± 0.087 | 4.48 ± 0.21 | 0.597 ± 0.095 | 1.35 ± 0.31 |

These values indicate that this compound is particularly effective against caspase-3, with a low value, suggesting high potency in inhibiting this enzyme compared to others .

1. Plant Biology

A notable study highlighted the role of this compound in enhancing microspore viability in wheat cultivars. The treatment with this compound resulted in a significant increase in viable microspores and embryo-like structures, demonstrating its potential to mitigate oxidative stress and reduce caspase-like activity during embryogenesis . The results indicated that this compound effectively protects cells from death pathways by modulating caspase activity.

2. Pollen Tube Growth

In another investigation focused on petunia plants, this compound was used to study its effects on pollen tube growth under self-incompatible conditions. The inhibitor was applied at various concentrations before and during pollination:

- 1.99 mM : Fatal for pistils; no pollen germination.

- 1 mM : Significant inhibition of pollen tube growth.

- 0.25 mM : Enhanced development of self-incompatible pollen tubes to levels comparable to compatible ones, achieving a 100% rate of seed setting .

These findings underscore the compound's ability to influence developmental processes in plants by inhibiting PCD.

Case Study: Wheat Microspores

A detailed study on wheat microspores treated with this compound revealed:

- Increased viability: Higher numbers of viable microspores were observed.

- Reduced oxidative stress: Treatment led to lower total peroxidase activity.

- Enhanced embryogenesis: More embryo-like structures were formed compared to control groups .

Case Study: Petunia Pollen Tubes

In petunia studies:

Propiedades

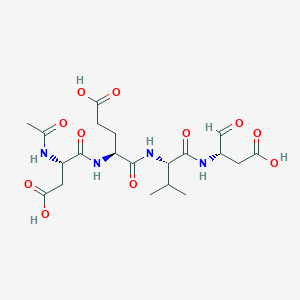

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?

A1: this compound acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]

Q2: What are the downstream effects of caspase-3 inhibition by this compound?

A2: Inhibition of caspase-3 by this compound prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:

- Inhibition of DNA fragmentation [, , ]

- Prevention of nuclear condensation and fragmentation [, ]

- Suppression of phosphatidylserine externalization []

- Reduced cleavage of caspase substrates like PARP []

Q3: Can this compound inhibit other caspases besides caspase-3?

A3: While this compound is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]

Q4: Is caspase-3 inhibition always sufficient to prevent cell death?

A4: While this compound effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, this compound may delay but not completely prevent cell death. [, ]

Q5: What cell types and disease models have been studied with this compound?

A5: this compound has been widely used in research to investigate apoptosis in various cell types and disease models, including:

- Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]

- Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]

- Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []

Q6: What are some examples of in vivo studies using this compound?

A6: Several studies have demonstrated the protective effects of this compound in animal models, for instance:

- Cerebral ischemia: this compound reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]

- Neonatal brain injury: this compound decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]

- Burn and blast injury: this compound attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.